molecular formula C18H14Cl5NO4 B480263 1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione CAS No. 495384-43-5

1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No.: B480263
CAS No.: 495384-43-5
M. Wt: 485.6g/mol
InChI Key: AFGWTDJJLINUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5210~2,6~]dec-8-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure and multiple chlorine and methoxy substituents

Preparation Methods

The synthesis of 1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is followed by the introduction of chlorine and methoxy groups through various substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives with altered functional groups.

Scientific Research Applications

1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s chlorine and methoxy groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

495384-43-5

Molecular Formula

C18H14Cl5NO4

Molecular Weight

485.6g/mol

IUPAC Name

1,7,8,9-tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C18H14Cl5NO4/c1-7-4-5-8(6-9(7)19)24-14(25)10-11(15(24)26)17(23)13(21)12(20)16(10,22)18(17,27-2)28-3/h4-6,10-11H,1-3H3

InChI Key

AFGWTDJJLINUPY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(OC)OC)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(OC)OC)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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